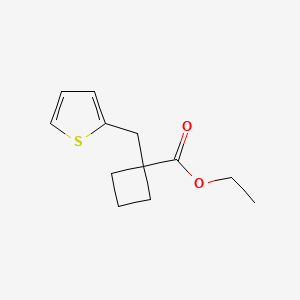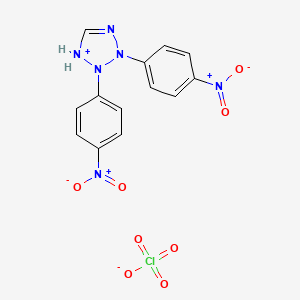
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester is an organic compound with a unique structure that combines a cyclobutane ring, a carboxylic acid ester, and a thienylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester typically involves the esterification of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst. The thienylmethyl group is introduced through a Friedel-Crafts alkylation reaction, where thiophene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the thienyl ring.
Applications De Recherche Scientifique
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester involves its interaction with specific molecular targets. The thienylmethyl group can engage in π-π interactions with aromatic residues in proteins, while the ester group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropanecarboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Similar in structure but with a cyclopropane ring and a methoxy-phenyl group.
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Contains a cyclopentane ring and an oxo group.
Uniqueness
Cyclobutanecarboxylic acid, 1-(2-thienylmethyl)-, ethyl ester is unique due to the presence of the thienylmethyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
414859-90-8 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
ethyl 1-(thiophen-2-ylmethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H16O2S/c1-2-14-11(13)12(6-4-7-12)9-10-5-3-8-15-10/h3,5,8H,2,4,6-7,9H2,1H3 |
Clé InChI |
DWAMQJSDOFSDQD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCC1)CC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[(Furan-2-yl)methyl]sulfanyl}-1,4-dihydropyrazine](/img/structure/B14239658.png)

![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)

![2,3,6,7,10-Pentakis(pentyloxy)-11-[(prop-2-en-1-yl)oxy]triphenylene](/img/structure/B14239692.png)

![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
